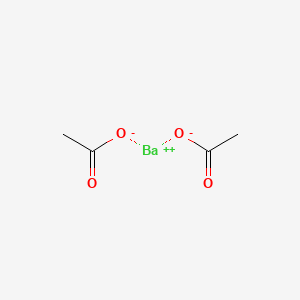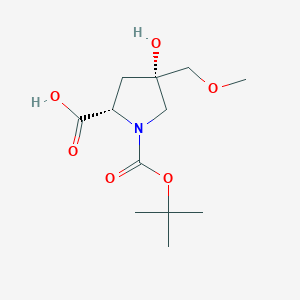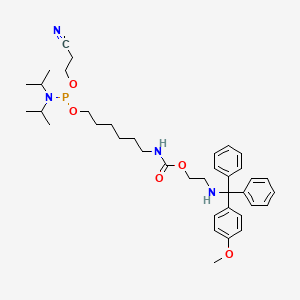![molecular formula C24H28N6O3 B12043149 8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-96-6](/img/structure/B12043149.png)
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with a piperazine ring and a naphthylmethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the piperazine ring: This step involves the reaction of the purine base with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent.
Attachment of the naphthylmethyl group: This is usually done via a nucleophilic substitution reaction, where the naphthylmethyl halide reacts with the piperazine-purine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can produce a wide range of analogs with different functional groups.
Applications De Recherche Scientifique
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Gabapentin: A compound with a similar piperazine ring structure, used as an anticonvulsant.
Uniqueness
8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine base, piperazine ring, and naphthylmethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
476479-96-6 |
|---|---|
Formule moléculaire |
C24H28N6O3 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H28N6O3/c1-26-21-20(22(32)27(2)24(26)33)30(16-18-8-5-7-17-6-3-4-9-19(17)18)23(25-21)29-12-10-28(11-13-29)14-15-31/h3-9,31H,10-16H2,1-2H3 |
Clé InChI |
BHQJOAYRTXYKJX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)


![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)


![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12043170.png)

